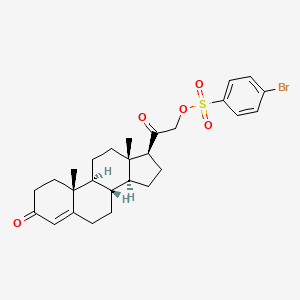

3,20-Dioxopregn-4-en-21-yl 4-bromobenzenesulfonate

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse de NSC-88915 implique la substitution de la progestérone en position C21 par un groupe 4-bromobenzènesulfonate . La voie de synthèse comprend généralement les étapes suivantes :

Matière de départ : Progestérone.

Réaction : La progestérone est mise en réaction avec du chlorure de 4-bromobenzènesulfonyle en présence d'une base telle que la pyridine ou la triéthylamine.

Conditions : La réaction est effectuée dans des conditions anhydres pour empêcher l'hydrolyse du chlorure de sulfonyle.

Analyse Des Réactions Chimiques

NSC-88915 subit principalement des réactions de substitution en raison de la présence du groupe 4-bromobenzènesulfonate . Les réactifs et les conditions courants utilisés dans ces réactions sont les suivants :

Nucléophiles : Comme les amines ou les thiols, qui peuvent déplacer l'atome de brome.

Les principaux produits formés à partir de ces réactions dépendent du nucléophile utilisé. Par exemple, la réaction de NSC-88915 avec une amine conduirait à la formation d'un dérivé sulfonamide .

Applications de la recherche scientifique

NSC-88915 a plusieurs applications de recherche scientifique, notamment dans les domaines de la chimie, de la biologie et de la médecine :

Mécanisme d'action

NSC-88915 exerce ses effets en inhibant l'activité de Tdp1 . Le composé imite le substrat naturel de Tdp1, se liant au site actif de l'enzyme et l'empêchant de catalyser l'hydrolyse des liaisons 3'-phosphotyrosyle . Cette inhibition peut améliorer la cytotoxicité des inhibiteurs de la topoisomérase I, ce qui en fait un complément précieux en thérapie anticancéreuse .

Applications De Recherche Scientifique

Molecular Interactions

The compound binds to adenylyl cyclase, preventing the conversion of ATP to cAMP. This interaction suggests potential applications in modulating signaling pathways related to steroid hormones . The structural characteristics allow it to exploit alternative binding sites on enzymes, enhancing its specificity and efficacy as an inhibitor .

Scientific Research Applications

-

Biochemical Studies

- The compound is used to study the role of cAMP in cellular signaling pathways. Its ability to inhibit adenylyl cyclase provides insights into how modifications in cAMP levels can influence gene expression and cellular responses.

- Pharmacological Research

- Drug Development

Inhibition Studies

Research has demonstrated that this compound exhibits significant inhibition of adenylyl cyclase at concentrations below 250 μM. In vitro assays have shown that this compound can effectively modulate cAMP levels, influencing downstream physiological effects .

Cellular Effects

Studies highlight that varying dosages of the compound yield different effects on cellular metabolism and gene expression. Lower doses effectively inhibit adenylyl cyclase without notable adverse effects on cell viability .

Mécanisme D'action

NSC-88915 exerts its effects by inhibiting the activity of Tdp1 . The compound mimics the natural substrate of Tdp1, binding to the enzyme’s active site and preventing it from catalyzing the hydrolysis of 3’-phosphotyrosyl bonds . This inhibition can enhance the cytotoxicity of topoisomerase I inhibitors, making it a valuable adjunct in cancer therapy .

Comparaison Avec Des Composés Similaires

NSC-88915 est unique parmi les inhibiteurs de Tdp1 en raison de sa structure spécifique et de son activité inhibitrice élevée . Des composés similaires incluent :

NSC 9782 : Another Tdp1 inhibitor with a different chemical structure.

NSC 82269 : Exhibits similar inhibitory activity but differs in its molecular framework.

NSC 109128 : Shares some structural features with NSC-88915 but has distinct functional groups.

NSC 305831 : Another related compound with comparable biological activity.

Ces composés mettent en évidence la diversité des inhibiteurs de Tdp1 et soulignent les propriétés uniques de NSC-88915 en termes de structure et de mécanisme d'action.

Activité Biologique

3,20-Dioxopregn-4-en-21-yl 4-bromobenzenesulfonate, also known as pregnenolone sulfate p-bromobenzenesulfonate, is a synthetic compound derived from pregnenolone, a steroid hormone precursor. This compound features a pregnane skeleton with distinct functional groups that may influence its biological activity. Its molecular formula is C27H33BrO5S, and it has a molecular weight of 549.52 g/mol.

The compound's structure includes:

- Pregnane core : A four-ring structure typical of steroid hormones.

- Functional groups : Ketone groups at the 3rd and 20th positions and a bromobenzenesulfonate group attached to the 21st carbon.

Given its structural characteristics, this compound is hypothesized to interact with steroid hormone signaling pathways; however, empirical data on its biological activity remains limited.

The precise mechanism of action for this compound is not well-defined in existing literature. Nevertheless, its structural similarity to pregnenolone suggests potential interactions with steroid hormone receptors or enzymes involved in steroid metabolism. The compound may also exhibit inhibitory effects on specific enzymes related to cyclic nucleotide signaling pathways.

Inhibition Studies

Recent studies have indicated that this compound can act as an inhibitor of adenylyl cyclase, an enzyme critical for the synthesis of cyclic AMP (cAMP) from ATP. In vitro assays have shown that this compound can inhibit adenylyl cyclase with an IC50 value below 70 µM . The following table summarizes findings from relevant studies:

| Compound Name | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Adenylyl Cyclase | <70 | |

| Suramin | Tdp1 | Not specified |

Case Studies and Research Findings

- Adenylyl Cyclase Inhibition : A study focused on the development of novel inhibitors for adenylyl cyclase highlighted the potential of this compound as a lead compound. The docking studies suggested that the compound could bind effectively to the enzyme's active site, potentially competing with ATP .

- Phosphodiesterase Activity : Investigations into the phosphodiesterase activity of the compound revealed that it hydrolyzes both ribonucleotides and deoxyribonucleotides but exhibits low activity towards polynucleotides. This characteristic may be relevant in therapeutic contexts where modulation of nucleotide signaling is desired .

- DNA Interaction : Research into tyrosyl-DNA phosphodiesterase I (Tdp1) indicated that compounds like this compound could enhance the enzyme's activity in hydrolyzing phospho-tyrosyl linkages in DNA. This interaction suggests a role in maintaining genomic stability and could have implications for cancer therapy .

Propriétés

IUPAC Name |

[2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-bromobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33BrO5S/c1-26-13-11-19(29)15-17(26)3-8-21-22-9-10-24(27(22,2)14-12-23(21)26)25(30)16-33-34(31,32)20-6-4-18(28)5-7-20/h4-7,15,21-24H,3,8-14,16H2,1-2H3/t21-,22-,23-,24+,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQNARVKYKGBJES-YNHSGCSHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)COS(=O)(=O)C4=CC=C(C=C4)Br)CCC5=CC(=O)CCC35C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)COS(=O)(=O)C4=CC=C(C=C4)Br)CCC5=CC(=O)CC[C@]35C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33BrO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40943503 | |

| Record name | 3,20-Dioxopregn-4-en-21-yl 4-bromobenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40943503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

549.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21170-34-3 | |

| Record name | 11-Deoxycorticosterone, p-bromobenzenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021170343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC-88915 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88915 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,20-Dioxopregn-4-en-21-yl 4-bromobenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40943503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-DEOXYCORTICOSTERONE, P-BROMOBENZENESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6CZ92K8RU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.